(+)-Cloprostenol methyl amide
CAS No.:
Cat. No.: VC0205817
Molecular Formula: C23H32ClNO5
Molecular Weight: 438
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32ClNO5 |
|---|---|
| Molecular Weight | 438 |
| Standard InChI | InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
| Standard InChI Key | IFOQFZVPFCRSLM-OWEKAKITSA-N |
| SMILES | O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1 |
Introduction
Chemical Structure and Properties
(+)-Cloprostenol methyl amide belongs to the prostaglandin family and features specific structural modifications that enhance its biological activity compared to natural prostaglandins. The chemical structure contains a chlorophenoxy substituent that distinguishes it from the parent PGF2α molecule.
Molecular Identification
The compound is formally identified by the following properties:
| Property | Description |
|---|---|
| Synonyms | DCloprostenol methyl amide, (+)16mChlorophenoxy tetranor PGF2α methyl amide |
| Molecular Formula | C23H32ClNO5 |
| Molecular Weight | 438 Da |
| SMILES | O[C@@H]1C@HC@@HC@HC1 |
The compound features the characteristic cyclopentane ring of prostaglandins with multiple stereogenic centers that contribute to its specific biological activity .
Physical Properties and Solubility
(+)-Cloprostenol methyl amide demonstrates excellent solubility in various organic solvents and moderate solubility in aqueous buffers:
| Solvent | Solubility |
|---|---|
| DMF | 100 mg/ml |
| DMSO | 100 mg/ml |
| Ethanol | 100 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
This solubility profile indicates the compound's amphipathic nature, with the methyl amide modification enhancing its lipophilicity compared to the free acid form of cloprostenol .
Biological Activities and Mechanisms
Receptor Interactions
(+)-Cloprostenol methyl amide functions primarily as an FP receptor agonist, binding to and activating the prostaglandin F receptor. This receptor binding is critical for its biological effects on reproductive physiology .
Luteolytic Activity
One of the most significant biological activities of (+)-Cloprostenol methyl amide is its potent luteolytic effect, particularly in rodent models:
| Species | Potency Relative to PGF2α | Effect |
|---|---|---|
| Hamsters | 200× more potent | Pregnancy termination |
| Rats | 100× more potent | Pregnancy termination |
Importantly, these effects occur without the side effects typically associated with PGF2α administration, suggesting a more targeted mechanism of action or improved pharmacokinetic profile .
Prodrug Properties
The methyl amide modification of (+)-Cloprostenol likely serves as a prodrug formulation. Amides of prostaglandins can be hydrolyzed in specific tissues to generate the bioactive free acid form. This structural modification may contribute to:
-
Enhanced tissue penetration
-
Improved metabolic stability
-
Targeted activation in specific tissues
-
Potentially reduced systemic side effects
This prodrug approach is particularly valuable for increasing the lipophilicity of prostaglandin derivatives, potentially enhancing their pharmacokinetic properties .
Synthesis and Production Methods
General Amide Synthesis Approaches
The synthesis of prostaglandin amides like (+)-Cloprostenol methyl amide typically involves amidation reactions between carboxylic acids and amines. Several synthetic approaches have been documented for similar compounds:
Coupling with Coupling Agents
One common approach involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine). This method has proven effective for the synthesis of amide derivatives, particularly with unreactive amines .
Stereoselective Synthesis
The production of the (+)-isomer of cloprostenol, which serves as a precursor to (+)-Cloprostenol methyl amide, requires stereoselective synthesis methods. These approaches often involve:
-
Regioselective reduction steps
-
Optically active intermediates
-
Stereoselective deprotection reactions
The development of efficient and stereoselective synthesis methods for prostaglandins is crucial due to their complex structures with multiple stereogenic centers .
Applications in Research and Veterinary Medicine
Research Applications
(+)-Cloprostenol methyl amide serves as an important tool in reproductive biology research, particularly for studies involving:
-
Prostaglandin receptor pharmacology
-
Reproductive endocrinology
-
Luteal function studies
-
Pregnancy termination models
Its enhanced potency compared to natural prostaglandins makes it valuable for experimental studies requiring precise control of reproductive processes .
Veterinary Applications
While specific data on the veterinary use of (+)-Cloprostenol methyl amide is limited, the parent compound cloprostenol is widely used in veterinary medicine as a luteolytic agent for:
-
Induction of estrus
-
Treatment of reproductive disorders
-
Management of reproductive cycles in cattle, swine, and horses
The methyl amide derivative potentially offers advantages in terms of formulation, stability, or tissue distribution compared to the free acid form .
Novel Drug Delivery Systems
The development of novel drug delivery systems for prostaglandin analogs like cloprostenol represents an emerging area of research. Controlled-release formulations have been investigated to optimize the delivery of these compounds for various applications.
Vaginal Delivery Systems
Recent studies have explored controlled-release tablet formulations for vaginal delivery of cloprostenol. These formulations utilize polymers such as hydroxypropyl methylcellulose (HPMC) of varying viscosity grades to modulate release kinetics. For example, formulation CR6, which incorporated HPMC E50 with K4, demonstrated optimal release of cloprostenol over an extended period .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume